Enhanced Lipophilicity (cLogP) of 7-Fluoro-4-methoxyquinoline vs. Non-Fluorinated Analogs
7-Fluoro-4-methoxyquinoline exhibits a calculated logP (cLogP) of approximately 2.24 to 2.30 , which is markedly higher than that of the non-fluorinated analog 4-methoxyquinoline (cLogP ~1.8) [1]. This increase in lipophilicity, driven by the presence of the 7-fluoro substituent, enhances membrane permeability and can improve oral bioavailability in lead optimization programs.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP 2.24 - 2.30 |
| Comparator Or Baseline | 4-methoxyquinoline cLogP ~1.8 |
| Quantified Difference | Approximately 0.4-0.5 log units higher |
| Conditions | Predicted values using standard computational methods (e.g., ChemAxon, ACD/Labs) |
Why This Matters
Higher cLogP indicates improved membrane permeability, a critical parameter for central nervous system (CNS) drug candidates and other orally administered therapeutics.
- [1] PubChem. 4-Methoxyquinoline. National Center for Biotechnology Information. View Source
